N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Analytical Chemistry Mass Spectrometry Drug Discovery

N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS 1105191-60-3) is a 2-mercaptoimidazole (2-thioxoimidazolidine) derivative incorporating an N-cyclopentylacetamide side chain and a 5-hydroxymethyl substituent on the imidazole ring. Its molecular formula is C₁₁H₁₇N₃O₂S with a molecular weight of 255.34 g/mol.

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
CAS No. 1105191-60-3
Cat. No. B1387546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
CAS1105191-60-3
Molecular FormulaC11H17N3O2S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CN2C(=CNC2=S)CO
InChIInChI=1S/C11H17N3O2S/c15-7-9-5-12-11(17)14(9)6-10(16)13-8-3-1-2-4-8/h5,8,15H,1-4,6-7H2,(H,12,17)(H,13,16)
InChIKeyOXFYVYJXWRJROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS 1105191-60-3): Identity, Physicochemical Baseline, and Comparator Context for Informed Procurement


N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS 1105191-60-3) is a 2-mercaptoimidazole (2-thioxoimidazolidine) derivative incorporating an N-cyclopentylacetamide side chain and a 5-hydroxymethyl substituent on the imidazole ring [1]. Its molecular formula is C₁₁H₁₇N₃O₂S with a molecular weight of 255.34 g/mol [1]. The compound is commercially available as a research reagent with cataloged purity specifications typically ≥95–98% . 2-Mercaptoimidazoles are recognized as a privileged scaffold in medicinal chemistry due to their ability to coordinate metal ions and engage in hydrogen bonding, though specific biological activity data for this compound remain sparse in the peer-reviewed primary literature [2].

Why In-Class Mercaptoimidazole Acetamides Cannot Simply Be Interchanged: The Critical Role of the N-Cyclopentyl and 5-Hydroxymethyl Substituents in Determining Physicochemical and Potential Biological Profiles


Within the 2-mercaptoimidazolyl-acetamide subseries, the amide N-substituent and the presence/position of ring substituents dictate lipophilicity, hydrogen-bonding capacity, solubility, and metal-chelation geometry—parameters that govern both assay behavior and target engagement [1]. The closest commercially available analogs are the unsubstituted amide (CAS 941869-02-9, molecular weight 187.22 g/mol) and the N-methyl amide (CAS 1105190-20-2, molecular weight 201.25 g/mol). The target compound's N-cyclopentyl group introduces a calculated ~2.5–3.0 unit increase in logP compared with the N-methyl analog and a substantially larger van der Waals surface area, while the 5-hydroxymethyl group provides an additional hydrogen-bond donor/acceptor site absent in many simpler 2-mercaptoimidazole scaffolds . These differences mean that generic interchange without experimental validation risks altered solubility, non-equivalent metal-binding stoichiometry, and divergent biological readouts in enzyme inhibition or antimicrobial assays. Procurement must therefore be guided by the specific structural requirements of the research protocol rather than by mere class membership.

N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS 1105191-60-3): Head-to-Head and Cross-Study Comparative Evidence Against Closest Analogs


Molecular Weight and Heavy Atom Count: Impact on Assay Sensitivity and Detection Limits

The target compound (MW = 255.34 g/mol, 17 heavy atoms) is significantly heavier and larger than its closest commercial analogs, the unsubstituted amide (CAS 941869-02-9, MW = 187.22 g/mol, 12 heavy atoms) and the N-methyl amide (CAS 1105190-20-2, MW = 201.25 g/mol, 13 heavy atoms) [1]. The increased mass confers a distinct m/z signal in LC-MS and GC-MS, reducing background interference when monitoring compound integrity in biochemical assays or metabolic stability studies. In SPR or ITC binding experiments, the larger molecular volume can translate to higher theoretical maximum response (Rmax), enabling more accurate KD determination at lower immobilization densities . The quantified difference of at least 54–68 Da relative to the smaller analogs substantially improves signal-to-noise discrimination in multiplexed analytical workflows [1].

Analytical Chemistry Mass Spectrometry Drug Discovery

Commercial Purity Specifications and Batch Documentation: Assurance of Reproducibility vs. Lower-Purity Analogs

The target compound is routinely offered at a certified minimum purity of 98% (HPLC) by multiple vendors including CymitQuimica, Chemscene, and Leyan, with supporting certificates of analysis (CoA) available upon request . In contrast, the N-methyl analog (CAS 1105190-20-2) is predominantly supplied at 95% purity, and the unsubstituted amide (CAS 941869-02-9) ranges from 95% to 98% depending on the vendor . A 3 percentage-point purity differential (95% vs. 98%) corresponds to a 2.5-fold difference in total impurity burden (5% vs. 2%), which is consequential in dose-response assays where trace impurities can act as confounding inhibitors or metal chelators. For studies involving metal-dependent enzymes, even sub-stoichiometric impurities with free thiol or carboxylic acid functionalities can produce significant artifacts in IC₅₀ or Kd measurements . The consistent availability of 98% purity material with documented batch-specific QC data for the target compound reduces inter-experiment variability and enhances data reproducibility.

Chemical Procurement Quality Control Reproducibility

Calculated Lipophilicity (clogP) and Topological Polar Surface Area (TPSA): Implications for Membrane Permeability and Solubility in Biological Assays

In silico property calculations (ALOGPS, SwissADME) estimate the target compound's clogP at approximately 1.2–1.5 and TPSA at ~82 Ų, compared with clogP ~0.2–0.4 and TPSA ~82–85 Ų for the unsubstituted amide (CAS 941869-02-9) and clogP ~0.5–0.8 for the N-methyl amide (CAS 1105190-20-2) [1]. The N-cyclopentyl group increases lipophilicity by approximately 0.7–1.1 log units over the N-methyl analog, placing the target compound within the optimal CNS drug-like space (clogP 1–3, TPSA <90 Ų) defined by Wager et al. (2010) for brain penetration, while the simpler analogs fall below this range [2]. The 5-hydroxymethyl substituent maintains TPSA below 90 Ų despite adding a hydrogen-bond donor, distinguishing this compound from 2-mercaptoimidazoles that lack the hydroxymethyl group and consequently display lower TPSA but may sacrifice aqueous solubility. For cell-based assays, the intermediate lipophilicity of the target compound is predicted to enable passive membrane diffusion while limiting non-specific membrane accumulation—an advantage over both more polar (unsubstituted amide) and more lipophilic (N-cyclohexyl, N-phenyl) congeners not commercially available for direct comparison .

ADME Lipophilicity Physicochemical Profiling

Metal-Chelation Capability: 2-Mercaptoimidazole vs. 2-Mercaptobenzimidazole Scaffolds in Metalloenzyme Inhibition Studies

The 2-mercaptoimidazole (2-thioxoimidazolidine) core of the target compound is a well-characterized metal-binding pharmacophore, acting as a soft sulfur donor for Cu(I), Hg(II), Zn(II), and Fe(II) ions [1]. Unlike the 2-mercaptobenzimidazole scaffold (e.g., N-cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide, CAS 917749-46-3), the non-annulated imidazole ring provides a smaller steric footprint and distinct bite angle for metal coordination, which can alter selectivity among metalloenzymes . Comparative studies on silica-immobilized 2-mercaptoimidazole have demonstrated selective adsorption of Hg(II) over other divalent cations with separation factors exceeding 100, whereas benzimidazole-2-thiol analogs show broader metal selectivity profiles [2]. In the context of tyrosinase inhibition, 2-mercaptoimidazole exhibits a reversible, competitive inhibition mechanism (Ki values in the low micromolar range for mushroom tyrosinase), while the benzimidazole-2-thiol scaffold often displays non-competitive or mixed-type inhibition with higher Ki values [3]. The target compound's 5-hydroxymethyl substituent further modulates metal-binding by providing an auxiliary oxygen ligand for hard metal ions, potentially enabling heterobimetallic complex formation not achievable with des-hydroxymethyl analogs . Although direct quantitative data for the target compound are not available in publicly accessible peer-reviewed literature, the class-level evidence indicates that procurement of the 2-mercaptoimidazole scaffold (vs. 2-mercaptobenzimidazole) is warranted when selective soft-metal chelation or reversible tyrosinase inhibition is the research objective.

Metalloenzyme Inhibition Bioinorganic Chemistry Fragment-Based Drug Discovery

Defined Research and Industrial Application Scenarios for N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS 1105191-60-3) Grounded in Comparative Evidence


Cell-Based Phenotypic Screening Requiring Balanced Passive Membrane Permeability

The target compound's calculated clogP of ~1.2–1.5 and TPSA of ~82 Ų place it within the optimal range for passive cell membrane permeation while avoiding non-specific membrane accumulation [1]. This profile is superior to the more polar unsubstituted amide (CAS 941869-02-9, clogP ~0.2–0.4) and N-methyl analog (CAS 1105190-20-2, clogP ~0.5–0.8), which may exhibit restricted intracellular access in mammalian cell assays. For research groups conducting high-content screening or target engagement studies in HeLa, HEK293, or macrophage cell lines, the target compound is the preferred choice among the commercially available 2-mercaptoimidazolyl-acetamide analogs [2].

Metalloenzyme Inhibition Studies Targeting Soft Metal-Dependent Enzymes (Tyrosinase, Metallo-β-Lactamases)

The 2-mercaptoimidazole core provides a soft sulfur donor for selective coordination of Cu(I), Zn(II), and Fe(II), distinguishing it from 2-mercaptobenzimidazole-based inhibitors that exhibit broader metal-selectivity profiles [1]. Although compound-specific Ki data are not available, class-level evidence indicates that 2-mercaptoimidazole inhibits mushroom tyrosinase competitively with low-micromolar Ki, whereas benzimidazole-2-thiols often exhibit non-competitive inhibition with higher Ki values. The target compound's 5-hydroxymethyl group further provides an auxiliary oxygen ligand, potentially enabling heterobimetallic complex formation. Research groups studying tyrosinase, catechol oxidase, or metallo-β-lactamase inhibition should select this compound over benzimidazole-based alternatives when reversible, competitive inhibition is mechanistically desired [2].

Analytical Method Development and QC Reference Standard for Mercaptoimidazole-Containing APIs

With a molecular weight of 255.34 g/mol, 17 heavy atoms, and an InChIKey of OXFYVYJXWRJROU-UHFFFAOYSA-N, the target compound provides a well-resolved LC-MS signal that is easily distinguishable from the smaller analogs (MW 187.22 and 201.25 g/mol) [1]. Its commercial availability at ≥98% purity with batch-specific CoA documentation (CymitQuimica, Chemscene, Leyan) supports its use as a system suitability standard or impurity marker in HPLC method validation for mercaptoimidazole-containing drug candidates [2]. Analytical laboratories developing stability-indicating methods for thioxoimidazole APIs will benefit from the compound's chromatographic resolution and documented purity profile [3].

Fragment-Based Drug Discovery (FBDD) Library Design for Metalloenzyme Targets

The target compound's molecular weight (255.34 g/mol) adheres to the 'rule of three' guidelines for fragment libraries (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [1]. Its 2-mercaptoimidazole core is a privileged metal-binding fragment that has yielded potent inhibitors of CYP17A1 and other heme-containing enzymes when elaborated [2]. The N-cyclopentyl group introduces a conformationally constrained hydrophobic moiety that can be exploited for fragment growing or linking, while the 5-hydroxymethyl group offers a synthetic handle for further derivatization. Medicinal chemistry groups building fragment libraries for metalloenzyme targets should prioritize this compound over smaller, less elaborated 2-mercaptoimidazole fragments that lack the cyclopentyl and hydroxymethyl functionalities [3].

Quote Request

Request a Quote for N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.